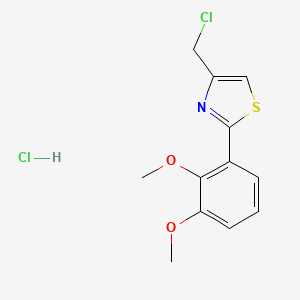

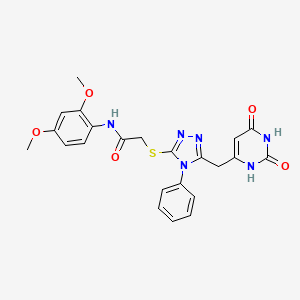

1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has been widely studied in the scientific community due to its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

Applications De Recherche Scientifique

Applications in Chemical Synthesis and Drug Development

Cleavage of Tetrahydroisoquinolines to Secondary Amines : Research on similar tetrahydroisoquinoline derivatives has highlighted methodologies for cleaving 1-benzyltetrahydroisoquinolines to secondary amines via urethanes. This process involves the use of trichloroethyl chloroformate and benzyl chloroformate to yield tertiary stilbene urethanes, which can be easily reduced to secondary amines. This method opens pathways for synthesizing secondary amines without attacking other moieties within the molecule, such as isochroman, which is crucial for developing pharmacologically active compounds (Kim, Lee, & Wiegrebe, 1984).

Adenosine A3 Receptor Antagonists : Isoquinoline and quinazoline urea derivatives, which share structural similarities with the compound , have been found to bind to human adenosine A3 receptors. These studies not only shed light on the binding affinities of such compounds but also on the structural-activity relationships, highlighting the importance of specific substituents for increasing receptor affinity. This research aids in the development of potent and selective human adenosine A3 receptor antagonists, which are valuable in further characterizing the human A3 receptor and its associated pharmacological profiles (van Muijlwijk-Koezen et al., 2000).

Anticancer and Antimicrobial Properties

Antiprostate Cancer Agents : Tetrahydroisoquinoline derivatives containing urea functions have been identified as selective antagonists for the TRPM8 channel receptor. These compounds, by inhibiting TRPM8, reduce proliferation in tumor cells but not in non-tumor prostate cells, suggesting a potential application in prostate cancer treatment. The structure-activity relationships explored in these studies provide insights into designing more effective anticancer agents by manipulating the urea functionality and the tetrahydroisoquinoline system (De Petrocellis et al., 2016).

Antimicrobial Agents : The synthesis of new quinazolin-4-one derivatives as antimicrobial agents shows the utility of incorporating specific functional groups into the tetrahydroisoquinoline scaffold. These compounds have been tested for their antimicrobial activities, offering a foundation for developing new antimicrobial agents using the tetrahydroisoquinoline core as a starting point (El-zohry & Abd-Alla, 2007).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2/c1-14(2)20(26)25-11-3-4-16-7-10-18(12-19(16)25)24-21(27)23-13-15-5-8-17(22)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXVNAZDKVFBEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)

![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)

![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)